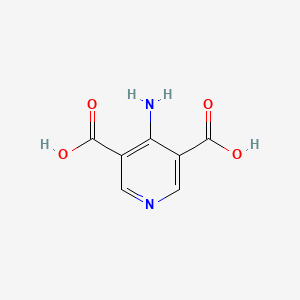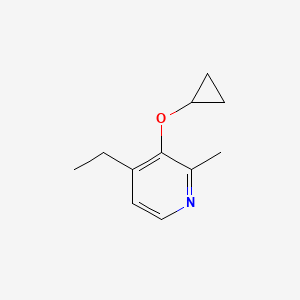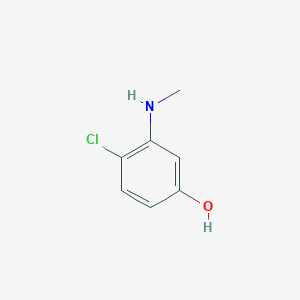
4-Chloro-3-(methylamino)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-3-(methylamino)phenol is an organic compound that belongs to the class of chlorinated phenols. It is characterized by the presence of a chlorine atom at the 4-position and a methylamino group at the 3-position on the phenol ring. This compound is used in various chemical syntheses and has applications in different fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-(methylamino)phenol can be achieved through several methods. One common approach involves the chlorination of 3-(methylamino)phenol using a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction is typically carried out in an inert solvent like dichloromethane or chloroform under controlled temperature conditions to ensure selective chlorination at the 4-position.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-3-(methylamino)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles such as hydroxide ions or amines replace the chlorine atom, forming new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents under mild to moderate temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.
Substitution: Hydroxide ions, amines; reactions are conducted in polar solvents such as water or alcohols, often under reflux conditions.
Major Products Formed
Oxidation: Quinone derivatives
Reduction: Amines, alcohols
Substitution: Hydroxylated or aminated derivatives
Wissenschaftliche Forschungsanwendungen
4-Chloro-3-(methylamino)phenol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in the development of new therapeutic agents.
Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 4-Chloro-3-(methylamino)phenol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. For example, it may inhibit the activity of enzymes involved in cell wall synthesis in bacteria, leading to antimicrobial effects. Additionally, its interaction with cellular receptors and signaling pathways can influence cell proliferation and apoptosis, contributing to its potential anticancer properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chloro-3-methylphenol: Similar structure but lacks the methylamino group.
4-Chloro-3,5-dimethylphenol: Contains an additional methyl group at the 5-position.
3-(Methylamino)phenol: Lacks the chlorine atom at the 4-position.
Uniqueness
4-Chloro-3-(methylamino)phenol is unique due to the presence of both the chlorine atom and the methylamino group on the phenol ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C7H8ClNO |
|---|---|
Molekulargewicht |
157.60 g/mol |
IUPAC-Name |
4-chloro-3-(methylamino)phenol |
InChI |
InChI=1S/C7H8ClNO/c1-9-7-4-5(10)2-3-6(7)8/h2-4,9-10H,1H3 |
InChI-Schlüssel |
KKRKVOPGEIVCSI-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1=C(C=CC(=C1)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




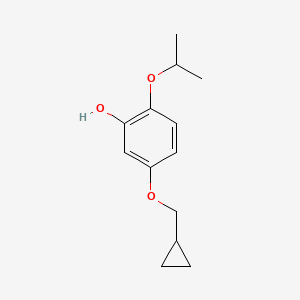
![[4-Iodo-6-(methoxycarbonyl)pyridin-2-YL]acetic acid](/img/structure/B14845238.png)
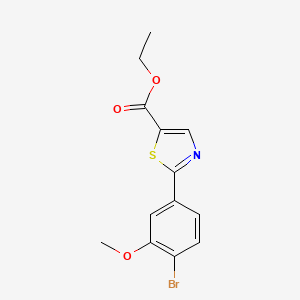
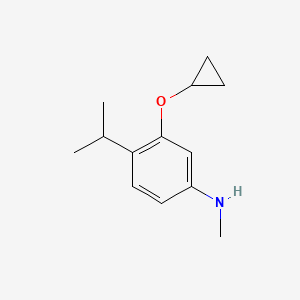
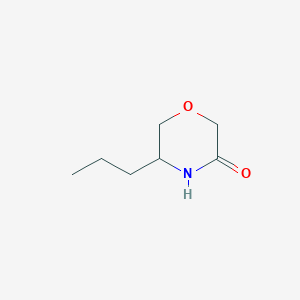
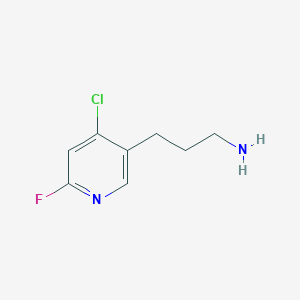
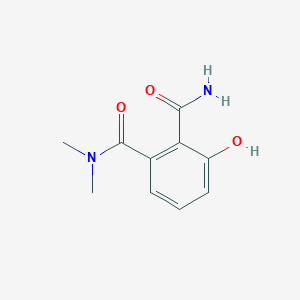
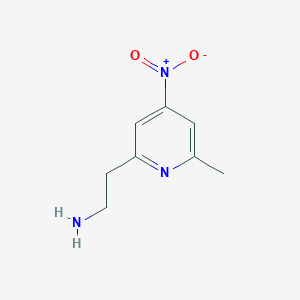
![1-[6-(Aminomethyl)-4-hydroxypyridin-2-YL]ethanone](/img/structure/B14845272.png)
